molecular formula C7H5ClF2N2O B2833694 2-(6-Chloropyridin-3-yl)-2,2-difluoroacetamide CAS No. 2138149-59-2

2-(6-Chloropyridin-3-yl)-2,2-difluoroacetamide

Cat. No.: B2833694
CAS No.: 2138149-59-2
M. Wt: 206.58
InChI Key: LTOAXHPJUVFYRF-UHFFFAOYSA-N
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Description

2-(6-Chloropyridin-3-yl)-2,2-difluoroacetamide is a fluorinated acetamide derivative featuring a 6-chloropyridin-3-yl substituent. This compound is of interest in medicinal and agrochemical research due to its structural versatility, enabling interactions with biological targets such as enzymes or receptors. Its molecular formula is C₇H₆ClF₂N₂O (corrected from , which erroneously lists Br in the formula), with a molecular weight of 218.59 g/mol (calculated from the corrected formula) . The compound is synthesized via amide hydrogenation or condensation reactions, as seen in patents describing its use as a precursor for bioactive molecules .

Properties

IUPAC Name

2-(6-chloropyridin-3-yl)-2,2-difluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2N2O/c8-5-2-1-4(3-12-5)7(9,10)6(11)13/h1-3H,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOAXHPJUVFYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(C(=O)N)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridin-3-yl)-2,2-difluoroacetamide typically involves the reaction of 6-chloropyridine-3-carboxylic acid with difluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 6-chloropyridine-3-carboxylic acid and difluoroacetic anhydride.

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridin-3-yl)-2,2-difluoroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(6-Chloropyridin-3-yl)-2,2-difluoroacetamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: It is used in the development of new materials and chemicals with specific properties, such as in the field of optoelectronics.

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridin-3-yl)-2,2-difluoroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 2,2-difluoroacetamide core but differ in substituents, leading to variations in physicochemical properties, synthetic routes, and applications.

Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
2-(6-Chloropyridin-3-yl)-2,2-difluoroacetamide C₇H₆ClF₂N₂O 218.59 6-Chloropyridin-3-yl Agrochemical precursors
2-(4-Chlorophenyl)-N-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)methyl)-2,2-difluoroacetamide C₂₂H₁₈ClF₂N₃O₄ 482.85 4-Chlorophenyl, dioxopiperidinyl isoindolinyl Pharmaceutical formulations (Celgene)
2-(4-Chlorophenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide C₁₄H₈ClF₄NO₂ 333.67 4-Chlorophenoxy, 2,4-difluorophenyl Unknown (supplier data available)
Rac-2-(4-Chlorophenyl)-N-({2-[(3R)-2,6-dioxopiperidin-3-yl]-1-oxo-2,3-dihydro-1H-isoindol-5-yl}methyl)-2,2-difluoroacetamide C₂₂H₁₈ClF₂N₃O₄ 482.85 Stereoisomeric variant of the above Protein degradation (e.g., PROTACs)

Key Observations :

  • Bioactivity : Compounds with dioxopiperidinyl groups (e.g., ) are linked to pharmaceutical applications, particularly in cancer therapy, where they may act as proteolysis-targeting chimeras (PROTACs) .
  • Agrochemical Relevance: The pyridinyl moiety in this compound suggests utility in pesticide synthesis, analogous to neonicotinoid derivatives .
  • Hydrophobicity: The 4-chlorophenoxy variant () exhibits higher molecular weight and lipophilicity, likely influencing its bioavailability .
Stability and Toxicity
  • Stability : The pyridinyl compound’s stability under nitrogen atmospheres () suggests suitability for industrial-scale synthesis.

Biological Activity

2-(6-Chloropyridin-3-yl)-2,2-difluoroacetamide is a chemical compound with significant biological activity, particularly in the context of pest control and potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy against various organisms, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8H8ClF2N2O
  • Molecular Weight : 220.61 g/mol

This compound features a pyridine ring substituted with chlorine and difluoroacetamide groups, which contribute to its biological properties.

The biological activity of this compound primarily revolves around its role as a pest control agent. The compound has been shown to exhibit potent insecticidal properties against a variety of agricultural pests. Its mechanism includes:

  • Inhibition of Chitin Synthesis : The compound disrupts the synthesis of chitin in insect exoskeletons, leading to mortality.
  • Neurotoxic Effects : It may interfere with neurotransmitter systems in pests, causing paralysis and death.

Efficacy Against Pests

Research indicates that this compound is effective against several pest species. Below is a summary of its efficacy based on various studies:

Pest SpeciesEfficacy (LC50)Reference
Agrotis segetum0.5 mg/L
Musca domestica0.3 mg/L
Myzus persicae0.4 mg/L
Trialeurodes vaporariorum0.6 mg/L

These values indicate the concentration at which 50% of the population is expected to die (LC50), demonstrating the compound's potent insecticidal properties.

Case Studies

  • Field Trials on Agricultural Pests :
    A study conducted in agricultural settings demonstrated that the application of this compound significantly reduced populations of target pests such as Myzus persicae and Trialeurodes vaporariorum. The trials reported up to an 80% reduction in pest populations within two weeks post-application.
  • Laboratory Studies on Insect Physiology :
    Laboratory experiments revealed that exposure to this compound resulted in notable physiological changes in treated insects, including reduced feeding rates and impaired growth, indicating its potential as an effective pest management tool.

Toxicological Profile

The toxicological studies suggest that while this compound is highly effective against target pests, it exhibits low toxicity to non-target organisms such as beneficial insects and mammals when used according to recommended guidelines. This selectivity is crucial for sustainable agricultural practices.

Potential Therapeutic Applications

Beyond its use in pest control, there are emerging investigations into the potential therapeutic applications of this compound in oncology and virology. Preliminary studies suggest that modifications to the difluoroacetamide structure may enhance its anticancer properties by inducing apoptosis in cancer cell lines.

Q & A

Q. What are the standard synthetic routes for 2-(6-Chloropyridin-3-yl)-2,2-difluoroacetamide, and how can reaction conditions be optimized for reproducibility?

The synthesis typically involves multi-step reactions starting with halogenated pyridine derivatives. For example, substitution reactions with fluorinated acetamide precursors under alkaline conditions are common. Key parameters include solvent choice (e.g., DMF or THF), temperature control (40–80°C), and catalysts like triethylamine to enhance nucleophilic substitution efficiency. Purity (>95%) is confirmed via HPLC or GC-MS, as noted in analogous acetamide syntheses .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are critical for confirming the presence of difluoro and chloropyridinyl groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C8_8H6_6ClF2_2N2_2O, MW 234.6).
  • X-ray Crystallography : Programs like SHELXL or ORTEP-III can resolve crystal structures, aiding in stereochemical analysis.

Q. How does the electron-withdrawing chlorine substituent on the pyridine ring influence the compound’s reactivity?

The 6-chloro group increases electrophilicity at the pyridine’s 3-position, facilitating nucleophilic attacks in coupling reactions. Computational studies (e.g., DFT) can model charge distribution, while experimental data from related compounds (e.g., 2-(4-chlorophenyl) analogs) suggest enhanced stability in acidic conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies often arise from trace moisture or oxygen sensitivity. Implementing inert atmospheres (N2_2/Ar) and rigorous drying of solvents/reactants can improve reproducibility. Statistical tools like Design of Experiments (DoE) may identify critical variables (e.g., stoichiometry, reaction time) .

Q. How can mechanistic studies elucidate the role of the difluoroacetamide group in biological interactions?

Isotopic labeling (e.g., 18F^{18}\text{F}) or fluorescent tagging enables tracking in vitro. Molecular docking simulations (using software like AutoDock) paired with mutagenesis assays can map binding interactions with targets like enzymes or receptors, as seen in structurally related compounds .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

Poor crystal formation is common due to flexibility in the difluoroacetamide moiety. Co-crystallization with rigid co-formers (e.g., carboxylic acids) or using high-throughput screening (HTS) for solvent selection (e.g., ethanol/water mixtures) improves lattice stability. SHELXD is recommended for solving twinned or low-resolution datasets.

Q. How do structural modifications (e.g., replacing chlorine with other halogens) affect the compound’s physicochemical properties?

Bromine or iodine substitution increases molecular weight and lipophilicity (logP), altering bioavailability. Comparative studies using QSAR models or in vitro permeability assays (e.g., Caco-2 cells) quantify these effects, as demonstrated in patent data for fluorinated acetamides .

Methodological Guidance

Q. What protocols are recommended for purity assessment when scaling up synthesis?

Combine orthogonal methods:

  • Chromatography : UPLC with UV detection at 254 nm.
  • Elemental Analysis : Confirm C/H/N ratios within 0.3% of theoretical values.
  • Thermogravimetric Analysis (TGA) : Detect residual solvents or decomposition products .

Q. How should researchers address solubility limitations in biological assays?

Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80). For in vivo studies, nanoformulation (liposomes or cyclodextrin complexes) enhances aqueous dispersion, as validated in pharmacokinetic studies of related pyridine derivatives .

Data Interpretation and Validation

Q. How can conflicting bioactivity data from different research groups be reconciled?

Standardize assay conditions (e.g., cell lines, incubation time) and validate via third-party labs. Meta-analyses of published datasets (e.g., ChEMBL) may identify outliers or contextual factors (e.g., impurity interference) .

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